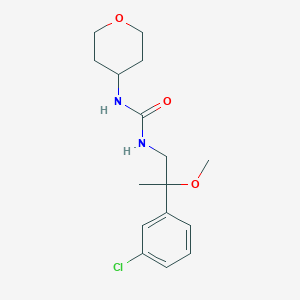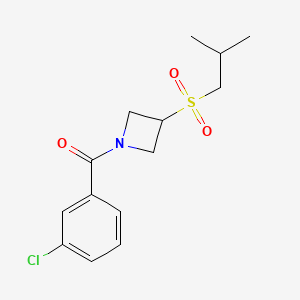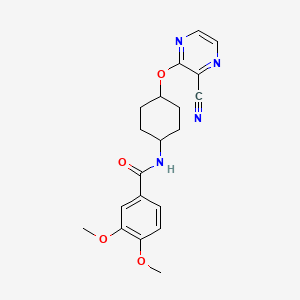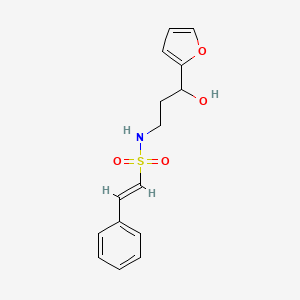![molecular formula C15H22N6S B2577006 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole CAS No. 2380179-44-0](/img/structure/B2577006.png)
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole are diverse. This compound has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have anti-tumor properties, making it a promising candidate for cancer therapy. Other effects of this compound include anti-microbial activity and the ability to inhibit certain enzymes involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying a variety of cellular processes. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole. One potential area of study is the development of this compound as a therapeutic agent for the treatment of inflammatory and neoplastic diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, studies exploring the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole involves several steps, including the reaction of tert-butyl-3-(6-bromo-pyridazin-3-yl)-carbamate with piperazine, followed by the reaction of the resulting compound with thiosemicarbazide. This process results in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole in scientific research are vast. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to be a potent inhibitor of several enzymes, including phosphodiesterase, which is involved in the regulation of cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-11-16-19-14(22-11)21-9-7-20(8-10-21)13-6-5-12(17-18-13)15(2,3)4/h5-6H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCASQVKRPIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

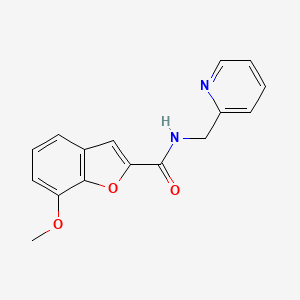
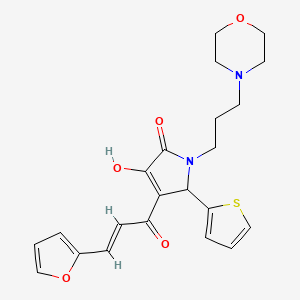
![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)
![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)
![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)
![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)
![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)
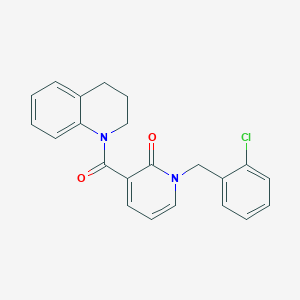
![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)
![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
